4-(2-Aminobenzamido)butanoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
107466-55-7 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-[(2-aminobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7,12H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
QBRKXURSEZGDNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural and Functional Group Variations
4-Acetamidobutanoic Acid (CAS 3025-96-5)
- Structure : Contains an acetamido group (-NHCOCH₃) at the fourth carbon.
- Properties : Molecular weight 145.16 g/mol; white to off-white solid with GABA-derivative activity .
4-(Glutamylamino)butanoic Acid
- Structure: Glutamylamino substituent (-NHCO(CH₂)₂COOH) at C3.
- Properties : Acts as a polyamine intermediate in putrescine degradation; inhibits protein synthesis at high concentrations .
- Contrast : The glutamyl side chain introduces carboxylate functionality, enhancing water solubility but increasing metabolic complexity compared to aromatic amides .
4-Guanidinobutanoic Acid
- Structure: Guanidino group (-NHC(=NH)NH₂) at C4.
- Properties : Classified as a uremic toxin; molecular weight 160.17 g/mol.
- Contrast: The guanidino group imparts strong basicity, contrasting with the neutral aromatic amide in 4-(2-aminobenzamido)butanoic acid .
4-(1-Adamantyl)butanoic Acid
- Structure : Bulky adamantyl group at C4.
- Properties : Molecular formula C₁₄H₂₂O₂; hydrophobic due to adamantyl’s rigid polycyclic structure .
- Applications : Used in cheminformatics for structure-activity relationship (SAR) studies; highlights how steric bulk alters solubility and binding kinetics .
4-Amino-4-phenylbutanoic Acid
- Structure: Amino and phenyl groups at C4.
Vorbereitungsmethoden
Nitro Group Reduction Pathway
A foundational method involves reducing 4-(4-nitrobenzamido)butanoic acid to the target compound. Key steps include:
-
Nitro Reduction :
Mechanistic Insight :
The reaction proceeds via Fe³⁺-mediated reduction of the nitro group to an amine, followed by protonation to form the free amine.
Microwave-Assisted Synthesis
Accelerated Benzamide Formation
Microwave irradiation enhances reaction efficiency for benzamide coupling:
-
Reactants : Isatoic anhydride, amine derivatives.
-
Conditions : Microwave (140–420 W) for 4–10 minutes in DMF.
-
Purification : Recrystallization or chromatography.
Advantages :
-
Time Efficiency : Reduces reaction time from hours to minutes.
-
Selectivity : Minimizes side reactions under controlled thermal conditions.
Catalytic Hydrogenation
Nitro Reduction via Raney Nickel
For high-purity synthesis:
-
Substrate : 4-(4-Nitrobenzamido)butanoic acid.
-
Catalyst : Raney nickel (1–3% w/w).
-
Conditions : Hydrogen pressure (4 atm), DMF/H₂O (1:1), 120°C for 6 hours.
Optimization :
-
Solvent : DMF improves solubility and reaction kinetics.
-
Catalyst Loading : Higher nickel content increases reduction rates.
Condensation Reactions
Amino Acid Coupling
A scalable method employs isatoic anhydride and amino acid methyl esters:
-
Reactants : Isatoic anhydride, L-amino acid methyl ester.
-
Base : Na₂CO₃ in ACN.
-
Conditions : Room temperature, 2–3 hours.
-
Purification : Extraction (EtOAc), Na₂CO₃ wash, chromatography.
Critical Parameters :
-
pH Control : Neutralization with Na₂CO₃ prevents side hydrolysis.
-
Solvent : ACN enhances solubility of nonpolar intermediates.
Comparative Analysis of Methods
Key Observations :
-
Microwave : Fastest, moderate yield.
-
Catalytic Hydrogenation : Highest yield, optimal for industrial scale.
-
Condensation : Simplest, ideal for small batches.
Challenges and Optimization
Side Reactions
Solvent Selection
-
Polar Aprotic Solvents : DMF, ACN enhance reaction rates.
-
Hydrogenation : DMF/H₂O mixtures improve catalyst-substrate contact.
Catalyst Efficiency
-
Raney Nickel : Higher surface area accelerates hydrogenation.
Applications in Medicinal Chemistry
4-(2-Aminobenzamido)butanoic acid serves as a precursor for:
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Aminobenzamido)butanoic acid?
Answer:
The compound can be synthesized via coupling reactions between 2-aminobenzoic acid derivatives and 4-aminobutanoic acid. A common approach involves activating the carboxylic acid group (e.g., using carbodiimide coupling agents like EDC or DCC) to form an amide bond . Microwave-assisted synthesis may improve reaction efficiency and yield, as demonstrated for structurally similar compounds (e.g., phenoxybutanoic acid derivatives) . Post-synthesis purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to achieve >95% purity .
Basic: How should researchers characterize the molecular structure of this compound?
Answer:
Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the amide bond formation and aromatic substitution pattern.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
For advanced validation, compare experimental data with computational predictions (e.g., DFT-based IR spectra) .
Advanced: How can researchers optimize the compound’s stability in biological assays?
Answer:
Stability challenges arise from hydrolysis of the amide bond or oxidation of the aromatic amine. Mitigation strategies include:
- Storage : Lyophilize and store at -20°C under inert gas (e.g., argon) to prevent degradation .
- Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce nonspecific binding .
- Kinetic studies : Monitor degradation rates via LC-MS under varying temperatures/pH to identify optimal assay conditions .
Advanced: What experimental designs are suitable for studying neuroprotective effects?
Answer:
- In vitro models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or glutamate). Measure cell viability (MTT assay) and apoptosis markers (caspase-3 activation) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify EC₅₀ values.
- Mechanistic studies : Perform RNA-seq or Western blotting to assess pathways like Nrf2/ARE or BDNF signaling .
Basic: What analytical techniques ensure purity and identity in batch-to-batch consistency?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Retention time and peak area consistency (RSD <2%) confirm purity .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
- Melting point : Compare experimental values (e.g., 165–170°C for similar compounds) to literature data .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Answer:
- Derivatization : Modify the benzamido group (e.g., introduce electron-withdrawing substituents like -Cl or -F) to enhance binding to target proteins .
- Enzymatic assays : Test inhibitory activity against enzymes like GH3.15 (using kinetic analysis with substrates such as phenoxybutanoic acid derivatives) .
- Computational docking : Use software like AutoDock to predict interactions with biological targets (e.g., GABA receptors or neuroprotective proteins) .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Store as a lyophilized powder at -20°C in airtight, light-protected vials.
- For solution storage, use anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles .
- Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum-free media, incubation time) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
Basic: What spectroscopic methods confirm the absence of synthetic byproducts?
Answer:
- ¹H NMR : Check for residual coupling agents (e.g., urea peaks at ~3.3 ppm for EDC-based reactions) .
- LC-MS : Detect low-abundance impurities (e.g., unreacted starting materials) with a limit of detection (LOD) <0.1% .
Advanced: How can researchers optimize solubility for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility without toxicity .
- Salt formation : Synthesize hydrochloride salts (as done for 4-(3-aminophenyl)butanoic acid) to improve bioavailability .
- In silico modeling : Predict solubility parameters using tools like ALOGPS or SwissADME .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential amine volatility .
- Dispose of waste via approved chemical disposal protocols (e.g., incineration) .
Advanced: How to design a robust pharmacokinetic (PK) study for this compound?
Answer:
- Animal models : Administer intravenously (1–10 mg/kg) and orally (10–50 mg/kg) to assess bioavailability.
- Plasma sampling : Collect at 0, 1, 2, 4, 8, 24 h post-dose. Quantify levels via LC-MS/MS with deuterated internal standards .
- Compartmental modeling : Use software like Phoenix WinNonlin to calculate AUC, Cmax, and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
